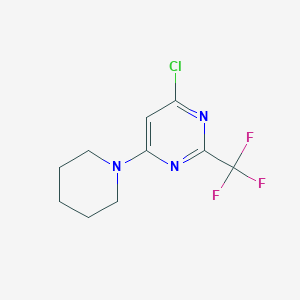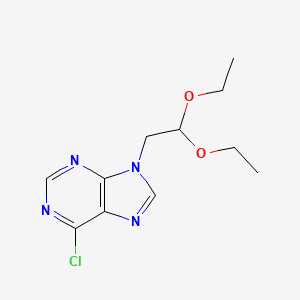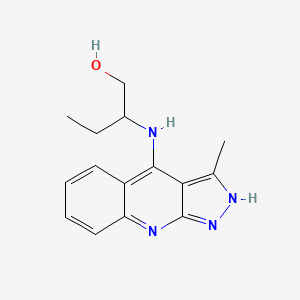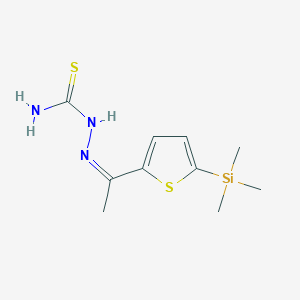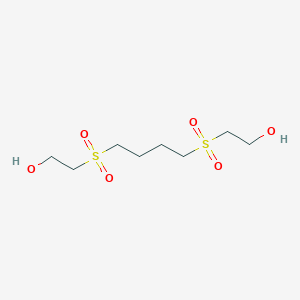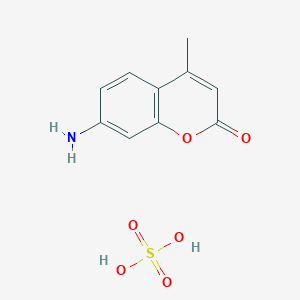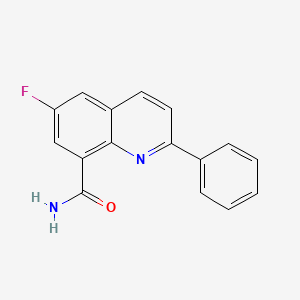
6-Fluoro-2-phenylquinoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2-phenylquinoline-8-carboxamide is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and provides unique properties .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Fluor-2-Phenylchinolin-8-carboxamid kann auf verschiedene Weise erreicht werden. Ein gängiger Ansatz beinhaltet die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. So sind die Gould-Jacobs-Reaktion, die Friedländer-Synthese und die Skraup-Synthese klassische Methoden, die zur Konstruktion des Chinolingerüsts verwendet werden . Diese Methoden beinhalten oft die Verwendung von Übergangsmetallkatalysatoren, ionischen Flüssigkeiten oder Ultraschallbestrahlung, um die Ausbeute zu verbessern und die Umweltbelastung zu reduzieren .
Industrielle Produktionsverfahren
Die industrielle Produktion von 6-Fluor-2-Phenylchinolin-8-carboxamid beinhaltet typischerweise die Optimierung dieser Synthesewege, um hohe Ausbeuten und Reinheit zu erreichen. Die Anwendung von Prinzipien der grünen Chemie, wie z. B. lösemittelfreie Reaktionen und wiederverwendbare Katalysatoren, ist in industriellen Umgebungen zunehmend verbreitet, um Abfall zu minimieren und die Kosten zu senken .
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-Fluor-2-Phenylchinolin-8-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Chinolin-N-Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Dihydrochinolinen führen.
Substitution: Nucleophile Substitutionsreaktionen, insbesondere unter Beteiligung des Fluoratoms, sind häufig.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.
Substitution: Nucleophile wie Amine, Thiole und Alkoxide werden typischerweise in Substitutionsreaktionen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können nucleophile Substitutionen eine Vielzahl funktioneller Chinoline mit unterschiedlichen biologischen Aktivitäten liefern .
Wissenschaftliche Forschungsanwendungen
6-Fluor-2-Phenylchinolin-8-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Industrie: Die Verbindung wird bei der Entwicklung von Flüssigkristallen und Farbstoffen eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Fluor-2-Phenylchinolin-8-carboxamid beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Das Fluoratom verstärkt die Fähigkeit der Verbindung, Enzyme zu hemmen und mit biologischen Membranen zu interagieren. Diese Interaktion kann zelluläre Prozesse stören, was zu seinen antibakteriellen und antineoplastischen Wirkungen führt .
Wirkmechanismus
The mechanism of action of 6-Fluoro-2-phenylquinoline-8-carboxamide involves its interaction with various molecular targets. The fluorine atom enhances the compound’s ability to inhibit enzymes and interact with biological membranes. This interaction can disrupt cellular processes, leading to its antibacterial and antineoplastic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Fluorchinolin: Ein weiteres fluoriertes Chinolin mit ähnlichen biologischen Aktivitäten.
8-Fluorchinolin: Zeigt vergleichbare Eigenschaften und Anwendungen.
6,8-Difluorchinolin: Enthält zwei Fluoratome, was seine biologische Aktivität verstärkt.
Einzigartigkeit
6-Fluor-2-Phenylchinolin-8-carboxamid ist einzigartig durch das Vorhandensein sowohl eines Fluoratoms als auch einer Carboxamidgruppe. Diese Kombination verstärkt seine biologische Aktivität und verleiht ihm im Vergleich zu anderen fluorierten Chinolinen einzigartige Eigenschaften .
Eigenschaften
CAS-Nummer |
655222-68-7 |
|---|---|
Molekularformel |
C16H11FN2O |
Molekulargewicht |
266.27 g/mol |
IUPAC-Name |
6-fluoro-2-phenylquinoline-8-carboxamide |
InChI |
InChI=1S/C16H11FN2O/c17-12-8-11-6-7-14(10-4-2-1-3-5-10)19-15(11)13(9-12)16(18)20/h1-9H,(H2,18,20) |
InChI-Schlüssel |
PMAUTSOOCPNNTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C=C2)F)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


